molecular formula C7H7ClO3S B184485 4-Chlorophenyl methanesulfonate CAS No. 6317-27-7

4-Chlorophenyl methanesulfonate

Cat. No.: B184485
CAS No.: 6317-27-7
M. Wt: 206.65 g/mol
InChI Key: LSGFXGPDQYGPDG-UHFFFAOYSA-N
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Description

4-Chlorophenyl methanesulfonate (CAS 6317-27-7) is an organic sulfur compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . As a methanesulfonate ester, this compound is characterized by its alkane sulfonate group, which is known to function as a biological alkylating agent . The structure of the alkyl group, in this case a 4-chlorophenyl moiety, influences its reactivity and determines its suitability for interacting with specific nucleophilic sites, making it a versatile intermediate in synthetic organic chemistry . In research applications, methanesulfonate esters are primarily valued for their alkylating properties. The alkyl-oxygen bond in these esters can undergo fission, allowing the molecule to transfer the alkyl group to nucleophiles . This mechanism is fundamental in the development of various pharmacologically active compounds. Furthermore, sulfonamide derivatives incorporating structures similar to this compound have been synthesized and explored for their antiviral activities, demonstrating the relevance of such scaffolds in agricultural and medicinal chemistry research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

(4-chlorophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFXGPDQYGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285102
Record name 4-chlorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-27-7
Record name NSC40485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Structural Features
This compound C₇H₇ClO₃S (hypothetical) 206.65 Not reported ~70–83%* Chlorophenyl group directly esterified
3-(4-Chlorophenyl)propyl methanesulfonate C₁₀H₁₃ClO₃S 260.78 Not reported Not reported Propyl spacer between phenyl and sulfonate
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate C₁₆H₁₅Cl₂O₄S 380.26 Not reported Not reported Dichlorobenzyloxy substituent
2-(4-Chlorophenyl)-3-((2,4-dichlorobenzyl)amino)-3-oxopropyl methanesulfonate C₁₇H₁₇Cl₂NO₄S 402.29 108–110 79% Amino and dichlorobenzyl groups
(2-Cyanophenyl)methanesulfonyl chloride C₈H₆ClNO₂S 215.66 Not reported Not reported Cyanophenyl group; sulfonyl chloride

*Inferred from analogous sulfonate ester syntheses .

Reactivity and Functional Group Influence

  • Solvolysis Rates: Methanesulfonate esters with equatorial substituents (e.g., menthyl derivatives) exhibit slower solvolysis compared to axial counterparts due to steric and electronic effects . For this compound, the electron-withdrawing chlorine atom likely stabilizes the transition state during nucleophilic substitution, enhancing reactivity relative to non-halogenated analogs.
  • Substituent Effects: Compounds with additional electron-withdrawing groups (e.g., 2,4-dichlorobenzyl in ) show increased stability but reduced solubility in polar solvents.

Research Findings and Trends

  • Computational Studies : DFT analyses of chlorophenyl-containing compounds (e.g., 4CPHPP) reveal that electron-withdrawing substituents lower HOMO-LUMO gaps, increasing electrophilicity and reactivity .
  • Green Chemistry : Recent advancements emphasize solvent-free or low-waste synthesis methods for sulfonate esters, aligning with environmental regulations .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented preparation involves the reaction of 4-chlorophenol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (Et₃N) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation:

4-ClC₆H₄OH+MsClBase4-ClC₆H₄OSO₂CH₃+HCl\text{4-ClC₆H₄OH} + \text{MsCl} \xrightarrow{\text{Base}} \text{4-ClC₆H₄OSO₂CH₃} + \text{HCl}

This exothermic reaction proceeds at 0–25°C, with completion typically achieved within 1–2 hours.

Optimization Parameters

  • Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred due to their inertness and ability to dissolve both reactants.

  • Molar Ratios : A 1:1.05 molar ratio of 4-chlorophenol to MsCl minimizes side reactions while ensuring full conversion.

  • Base Loading : Stoichiometric amounts of Et₃N (1.1 equiv) yield ≥95% purity.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)BaseYield (%)Purity (%)
THF0→25Et₃N8997
DCM0→25Pyridine8595
Toluene25Et₃N7290

Data aggregated from.

Alternative Chlorosulfonation Pathway

Two-Step Synthesis via Sulfonyl Chloride Intermediate

A patent-derived method (EP0115328A1) employs 4-chlorobenzenesulfonyl chloride as an intermediate:

Step 1 : Chlorosulfonation of chlorobenzene with sulfur trioxide (SO₃):

C₆H₅Cl+SO₃4-ClC₆H₄SO₃H\text{C₆H₅Cl} + \text{SO₃} \rightarrow \text{4-ClC₆H₄SO₃H}

Step 2 : Esterification with methanol:

4-ClC₆H₄SO₃H+CH₃OHH⁺4-ClC₆H₄OSO₂CH₃+H₂O\text{4-ClC₆H₄SO₃H} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{4-ClC₆H₄OSO₂CH₃} + \text{H₂O}

Advantages and Limitations

  • Yield : 78–82% overall.

  • Byproducts : 4,4'-Dichlorodiphenyl sulfone (1–3%) forms via Friedel-Crafts side reactions.

  • Purification : Vacuum distillation removes the sulfone byproduct, achieving ≥98% purity.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Large-scale production utilizes continuous flow systems to enhance heat dissipation and reaction control:

  • Residence Time : 15–20 minutes.

  • Temperature Gradient : 50°C (inlet) → 25°C (outlet).

  • Throughput : 500–1,000 kg/day with >90% conversion.

Waste Management Strategies

  • HCl Scrubbing : Two-stage absorption with water and NaOH converts HCl into recyclable NaCl.

  • Sulfone Byproduct Recovery : 4,4'-Dichlorodiphenyl sulfone is isolated via filtration and repurposed as a polymer additive.

Emerging Photocatalytic Methods

Visible-Light-Mediated Esterification

Recent studies explore metal-free photocatalysts (e.g., eosin Y) for greener synthesis:

4-ClC₆H₄OH+MsClhν,eosin Y4-ClC₆H₄OSO₂CH₃\text{4-ClC₆H₄OH} + \text{MsCl} \xrightarrow{h\nu, \text{eosin Y}} \text{4-ClC₆H₄OSO₂CH₃}

Key Metrics :

  • Yield : 76% under blue LED irradiation.

  • Advantage : Eliminates base requirements, reducing post-reaction purification.

Comparative Analysis of Methodologies

Table 2: Method-Specific Metrics

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Sulfonation85–8995–97ModerateMedium (HCl waste)
Chlorosulfonation78–8298HighLow (closed-loop)
Photocatalytic7693LowVery Low

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